4-Chloro-3,6-dihydro-2H-pyran
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3,6-dihydro-2H-pyran can be synthesized through several methods. One common approach involves the reaction of 3,6-dihydro-2H-pyran with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield tetrahydropyran derivatives when treated with reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., Lewis acids).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.
Major Products Formed
Substitution: Various substituted pyran derivatives.
Oxidation: Lactones and carboxylic acids.
Reduction: Tetrahydropyran derivatives.
Scientific Research Applications
4-Chloro-3,6-dihydro-2H-pyran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the chlorine substituent and is commonly used as a protecting group for hydroxyl groups.
Tetrahydropyran: Fully saturated analog of dihydropyran, used as a solvent and intermediate in organic synthesis.
4-Bromo-3,6-dihydro-2H-pyran: Similar structure with a bromine substituent instead of chlorine, used in similar applications.
Uniqueness
4-Chloro-3,6-dihydro-2H-pyran is unique due to its specific reactivity conferred by the chlorine substituent. This allows for selective functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-chloro-3,6-dihydro-2H-pyran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-5-1-3-7-4-2-5/h1H,2-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPRQDJOQDPXKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302044 | |
Record name | 4-Chloro-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24265-21-2 | |
Record name | 2H-Pyran,6-dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-3,6-dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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